Sarafloxacin

Catalog No.
S542463
CAS No.
98105-99-8
M.F
C20H17F2N3O3
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sarafloxacin

CAS Number

98105-99-8

Product Name

Sarafloxacin

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Molecular Formula

C20H17F2N3O3

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C20H17F2N3O3/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24/h1-4,9-11,23H,5-8H2,(H,27,28)

InChI Key

XBHBWNFJWIASRO-UHFFFAOYSA-N

SMILES

C1CN(CC[NH2+]1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)[O-])C4=CC=C(C=C4)F)F

solubility

In water, 1.14X10+3 mg/L at 25 °C (est)

Synonyms

1-(4-fluorophenyl)-6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, 1-FPFPOC, 6-fluoro-1-(4-fluorophenyl)-7-piperazinyl-1,4-dihydro-4-quinolone-3-carboxylic acid, A 56620, A-56620, sarafloxacin, sarafloxacin hydrochloride

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F

The exact mass of the compound Sarafloxacin is 385.1238 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.14x10+3 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Studying Antimicrobial Resistance

    Researchers can use Sarafloxacin to study how bacteria develop resistance to antibiotics. By exposing bacteria to Sarafloxacin in a controlled laboratory setting, scientists can investigate the mechanisms of resistance and identify new targets for future antibiotics [].

  • Animal Model Studies

    In some cases, Sarafloxacin may be used in animal models of human diseases to evaluate the effectiveness of new antimicrobial therapies. For example, researchers might use Sarafloxacin-induced infections in mice to test the efficacy of a new antibiotic candidate []. It's important to note that such studies would involve careful consideration of ethical guidelines and alternative approaches.

  • Environmental Studies

    Sarafloxacin can be used as a marker compound in environmental studies to track the spread of antibiotic resistance in aquatic ecosystems. By measuring Sarafloxacin levels in water samples, scientists can gain insights into the presence of antibiotic-resistant bacteria [].

Sarafloxacin is a synthetic fluoroquinolone antibiotic, characterized by its broad-spectrum activity against various gram-positive and gram-negative bacteria. It is chemically defined as 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, with the molecular formula C20H17F2N3O3C_{20}H_{17}F_{2}N_{3}O_{3} and a molar mass of approximately 385.37 g/mol . Initially developed for veterinary use, particularly in treating bacterial infections in livestock, Sarafloxacin was withdrawn from clinical use by its manufacturer, Abbott Laboratories, in 2001 due to concerns regarding its efficacy and safety profile .

Like other fluoroquinolones, Sarafloxacin inhibits bacterial DNA replication by targeting enzymes essential for this process. It binds to DNA gyrase and topoisomerase IV, hindering their ability to unwind and duplicate bacterial DNA, ultimately leading to cell death [].

The withdrawal of Sarafloxacin was likely due to concerns about safety. Quinolone antibiotics can have potential side effects, including gastrointestinal issues, joint pain, and nervous system effects. Additionally, concerns about the development of antibiotic resistance and potential residues in meat products likely played a role in its discontinuation [].

, primarily focusing on the construction of its quinolone core. The process typically includes:

  • Formation of the Quinoline Ring: The starting materials include 7-chloro-6-fluoro-1-is to fluorophenyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and piperazine. These compounds undergo a condensation reaction under reflux conditions to form the core structure of Sarafloxacin .
  • Carboxylic Acid Derivatization: The carboxylic acid group is then modified through various pH adjustments and crystallization steps to yield Sarafloxacin hydrochloride, enhancing its solubility and stability .
  • Purification: The final product is purified through recrystallization techniques involving ethanol and hydrochloric acid adjustments to achieve high purity levels (over 99% as measured by high-performance liquid chromatography) .

Sarafloxacin exhibits its antibacterial effects through the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication and transcription. By targeting this enzyme, Sarafloxacin disrupts DNA supercoiling, leading to inhibited bacterial growth and cell division . Its broad-spectrum activity allows it to be effective against a variety of pathogens, although it has been primarily used in veterinary applications.

Sarafloxacin has been primarily utilized in veterinary medicine for treating bacterial infections in livestock. Its applications include:

  • Treatment of Respiratory Infections: Effective against pathogens causing respiratory diseases in poultry.
  • Prevention of Infections: Used as a prophylactic measure in livestock to prevent bacterial infections during stressful conditions or outbreaks.

Despite its effectiveness, Sarafloxacin's use has been limited due to regulatory concerns regarding antibiotic resistance and residues in food products .

Sarafloxacin belongs to the fluoroquinolone class of antibiotics, which includes several other compounds with similar mechanisms of action but differing chemical structures and spectra of activity. Notable similar compounds include:

Compound NameIUPAC NameUnique Features
Ciprofloxacin1-cyclopropyl-6-fluoro-4-oxo-7-(piperazinyl)-quinoline-3-carboxylic acidBroad spectrum; commonly used in human medicine
Enrofloxacin1-cyclopropyl-6-fluoro-4-oxo-7-(ethyl)-piperazinyl quinoline-3-carboxylic acidPrimarily used in veterinary medicine
Norfloxacin6-fluoro-1-(4-nitrophenyl)-4-oxo-7-piperazinyl quinoline-3-carboxylic acidEffective against urinary tract infections

Uniqueness of Sarafloxacin

Sarafloxacin's unique structure features both fluorine substitutions and a piperazine moiety that contribute to its antibacterial properties. Its specific targeting of bacterial DNA gyrase distinguishes it from other fluoroquinolones that may have different targets or mechanisms . Additionally, its withdrawal from clinical use highlights the importance of ongoing evaluation of antibiotic safety profiles in both human and veterinary medicine.

The synthesis of sarafloxacin involves several well-established synthetic routes that have been refined over decades of quinolone development. The fundamental synthetic approach centers on the nucleophilic substitution reaction between 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and piperazine [1] [2].

Traditional synthetic methodologies employ alcoholic solvents such as ethanol or propanol under reflux conditions for 10-12 hours. This conventional approach typically yields 65-70% of the desired product with purity levels ranging from 95-98% [3] [4]. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the piperazine nitrogen attacks the electron-deficient carbon at the 7-position of the quinolone ring system.

An improved synthetic methodology, detailed in Patent CN102276528A, represents a significant advancement in sarafloxacin synthesis [1] [2]. This method utilizes n-butanol or isopropanol as solvents and incorporates careful pH control using sodium hydroxide solution. The process involves heating the 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-oxoquinoline-3-carboxylic acid with piperazine under reflux conditions for 10 hours, followed by solvent recovery and pH adjustment to 13 or higher. The product is then crystallized at pH 7.0-7.3, yielding sarafloxacin with 70-75% efficiency and high-performance liquid chromatography purity exceeding 99% [1] [2].

A notable advancement in synthetic methodology involves the three-component one-pot approach, which demonstrates the practical utility of sustainable synthetic protocols [5] [6]. This method successfully synthesizes sarafloxacin through a linear/branched domino protocol under sustainable conditions, achieving moderate to excellent yields with good functional group compatibility and nonchromatographic purification procedures.

Chemical Preparation of Sarafloxacin Hydrochloride

The conversion of sarafloxacin free base to its hydrochloride salt represents a critical step in pharmaceutical development, as the hydrochloride form exhibits superior stability and water solubility characteristics. The salt formation process typically involves dissolving the sarafloxacin free base in 85% ethanol, followed by heating under reflux conditions and pH adjustment to 2.0-2.5 using reagent hydrochloric acid [1] [2].

The crystallization process is meticulously controlled to ensure optimal crystal formation and purity. After pH adjustment, the solution is cooled to promote crystallization, yielding sarafloxacin hydrochloride with high-performance liquid chromatography content exceeding 99% and titration content meeting pharmaceutical specifications [1] [2]. The molecular formula of sarafloxacin hydrochloride is C₂₀H₁₈ClF₂N₃O₃, with a molecular weight of 421.83 g/mol [7] [8].

Quality control parameters for sarafloxacin hydrochloride include stringent purity requirements, with high-performance liquid chromatography purity maintained at 97.0% or higher and titration purity by silver nitrate method ranging from 96.5% to 103.5% [9]. The compound typically appears as a white to light yellow powder or crystalline material, with a melting point exceeding 240°C with decomposition [8].

Structural Modifications and Derivatives

Structural modifications of sarafloxacin have been extensively investigated to enhance antibacterial activity and overcome resistance mechanisms. The most significant modifications focus on the piperazine ring at the C-7 position, which serves as the primary site for structural diversification [10] [11] [12].

N-substituted piperazinyl derivatives represent a major class of sarafloxacin modifications. These compounds are prepared through two-component reactions between aromatic α-haloketones or α-halooximes and sarafloxacin in the presence of sodium bicarbonate in dimethylformamide [11]. The resulting derivatives exhibit diverse structural features, including aromatic substituents, heterocyclic moieties, and functionalized linkers that modulate the compound's physicochemical and biological properties.

Quinazolinone-functionalized derivatives have demonstrated particularly promising antibacterial activities. These hybrid compounds combine the fluoroquinolone core with quinazolinone pharmacophores, creating molecules with enhanced potency against both Gram-positive and Gram-negative bacteria [12]. The synthesis involves nucleophilic reactions between ciprofloxacin or sarafloxacin cores and 2-(chloromethyl)quinazolin-4(3H)-one derivatives, followed by comprehensive structural characterization using nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [12].

The development of structural modifications has also focused on addressing bacterial resistance mechanisms. Modifications at the N-4 position of the piperazine ring have shown potential for creating resistance-breaking fluoroquinolones with improved activity against resistant bacterial strains [13].

Structure-Activity Relationships

Influence of Fluorine Atoms

The presence of fluorine atoms in sarafloxacin's structure plays a crucial role in determining its antibacterial activity and pharmacokinetic properties. The fluorine atom at the C-6 position is particularly significant, as it enhances bacterial cell penetration and improves the compound's overall antibacterial potency [14] [3] [4].

Fluorine substitution at the C-8 position has been shown to reduce bacterial efflux mechanisms, thereby improving the compound's retention within bacterial cells and enhancing its therapeutic effectiveness [14]. The electronic effects of fluorine atoms contribute to the compound's binding affinity to bacterial deoxyribonucleic acid gyrase, the primary target enzyme for fluoroquinolone antibiotics [14] [3].

The influence of fluorine atoms extends beyond direct antimicrobial effects to include modifications of physicochemical properties. Fluorine substitution affects the compound's lipophilicity, metabolic stability, and membrane permeation characteristics [15] [16]. The high electronegativity of fluorine atoms creates unique electronic environments that can enhance drug-target interactions while maintaining favorable pharmacokinetic profiles.

Role of Piperazine Ring

The piperazine ring at the C-7 position represents the most structurally diverse component of sarafloxacin and significantly influences its antibacterial spectrum and potency. The piperazine moiety serves as a critical pharmacophore that enhances activity against Gram-positive bacteria while maintaining effectiveness against Gram-negative organisms [17] [18].

The piperazine ring's two nitrogen atoms provide essential sites for hydrogen bonding and electrostatic interactions with bacterial target enzymes. The N-4 nitrogen can function as a basic amine, while the N-1 nitrogen can accommodate various substituents without introducing stereochemical complexity [17]. This structural flexibility allows for extensive medicinal chemistry optimization to improve antibacterial activity and overcome resistance mechanisms.

Studies have demonstrated that piperazine ring modifications can significantly alter the compound's antibacterial profile. The introduction of substituents at the N-4 position has been shown to enhance potency against specific bacterial strains while maintaining broad-spectrum activity [13] [18]. The piperazine ring also contributes to the compound's water solubility and bioavailability characteristics, making it an essential component for pharmaceutical development.

Carboxylic Acid Function Significance

The carboxylic acid group at the C-3 position represents an essential structural feature that is critical for sarafloxacin's mechanism of action. This functional group is indispensable for the compound's ability to bind to bacterial deoxyribonucleic acid gyrase and form the ternary complex required for enzyme inhibition [19] [3] [4].

The carboxylic acid moiety participates in metal coordination with magnesium ions, which is essential for the formation of the drug-enzyme-deoxyribonucleic acid complex. This coordination involves the carboxylic acid oxygen atoms forming bridges with magnesium ions and specific amino acid residues, including serine, aspartate, and glutamate, in the enzyme's active site [19].

The ionization state of the carboxylic acid group significantly influences the compound's antibacterial activity and cellular uptake. The pKa values for sarafloxacin's protonation equilibria have been determined to be approximately 5.8 and 9.1 for the ground state, with similar values for the excited state [20]. These ionization characteristics directly impact the compound's ability to penetrate bacterial cell walls and interact with target enzymes.

Quality Control and Purity Assessment

Quality control procedures for sarafloxacin hydrochloride encompass comprehensive analytical testing to ensure pharmaceutical quality and safety. High-performance liquid chromatography serves as the primary method for purity assessment, with specifications requiring purity levels of 97.0% or higher [9] [21] [22].

The high-performance liquid chromatography method typically employs ultraviolet detection at 278-280 nm, utilizing a mobile phase consisting of acetonitrile, methanol, and phosphate buffer with pH adjustment using triethylamine [21]. The analytical conditions provide excellent separation of sarafloxacin from potential impurities, with detection limits as low as 0.05 μg/mL and quantitation limits of 0.15 μg/mL [22].

Complementary analytical techniques include titration methods using silver nitrate for purity determination, with acceptance criteria ranging from 96.5% to 103.5% [9]. Nuclear magnetic resonance spectroscopy provides structural confirmation, ensuring conformity to the established chemical structure [9]. Additional quality control parameters include appearance testing, melting point determination, water content analysis, heavy metals testing, and residual solvent analysis according to International Council for Harmonisation guidelines [9].

Microbiological testing ensures sterility and compliance with United States Pharmacopeia and European Pharmacopoeia standards. The comprehensive quality control protocol ensures that sarafloxacin hydrochloride meets stringent pharmaceutical requirements for identity, purity, potency, and safety [9].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to sarafloxacin synthesis to reduce environmental impact and improve sustainability. These approaches focus on minimizing hazardous solvent usage, reducing waste generation, and employing environmentally benign reaction conditions [23] [24] [25] [26].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for fluoroquinolone synthesis. This methodology utilizes microwave irradiation to accelerate reaction rates while reducing solvent requirements and energy consumption [23] [24] [26]. The microwave-assisted approach typically achieves yields of 70-85% while maintaining high purity standards and significantly reducing reaction times compared to conventional heating methods.

Water-based synthetic approaches have been developed using magnetic nanocatalysts such as Nano-Fe₃O₄@ZrO₂-SO₃H, which enable direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with piperazine derivatives in aqueous media [26]. This green methodology eliminates the need for organic solvents while achieving excellent yields and product purity.

The implementation of continuous-flow processes represents another green chemistry advancement, offering improved energy efficiency, reduced waste generation, and enhanced process control [27]. These methods enable precise temperature and residence time control, resulting in higher space-time yields and reduced environmental impact compared to traditional batch processes.

Solvent-free synthetic approaches have been developed that eliminate the need for organic solvents entirely. These methods typically employ elevated temperatures and catalyst systems that promote efficient reaction completion without generating hazardous waste streams [23] [26]. The adoption of recyclable catalysts and environmentally benign reaction media further enhances the sustainability profile of these synthetic approaches.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

385.12379774 g/mol

Monoisotopic Mass

385.12379774 g/mol

Heavy Atom Count

28

LogP

log Kow = 1.07 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RC3WJ907XY

Related CAS

91296-87-6 (hydrochloride)

Use and Manufacturing

IDENTIFICATION: Sarafloxacin is a solid. It mixes easily with water. USE: Sarafloxacin is used as an antibiotic in animals. It is approved for use in fish farms in certain European countries and Chile. EXPOSURE: Workers who use sarafloxacin may breathe in dust or have direct skin contact. The general population may be exposed by eating fish raised on farms that use sarafloxacin. If sarafloxacin is released to the environment, it will not move into air from soil and water surfaces. It is not expected to move through soil. It will not be broken down by microorganisms and is not expected to build up in fish. It is expected to be broken down by light in air, water or on soil surfaces. Sarafloxacin released to air will be in or on particles that eventually fall to the ground. RISK: Dizziness, weakness, anxiety, and vasodilation were listed as side effects in human volunteers receiving low oral doses for up to 7 days. No changes were observed in a general physical or neurological exam, clinical chemistry parameters, or heart function tests. Liver and kidney damage, stones in the gall bladder and urinary tract, damage to the cartilage of the ear and joints, hair loss, vomiting, decreased body weight, dehydration, and decreased activity were observed in laboratory animals repeatedly exposed to moderate-to-high oral doses of sarafloxacin. Death occurred in animals repeated exposed to very high oral doses. Increased incidence of abortion and fetal malformations were observed in laboratory rabbits exposed to sarafloxacin during pregnancy at doses that caused toxicity in the mother (severe weight loss). Infertility, abortion, and birth defects were not observed in laboratory rats exposed to moderate-to-high oral doses before and/or during pregnancy. Lifetime exposure to sarafloxacin did not increased the number of tumors in laboratory animal studies. The potential for sarafloxacin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

MEDICATION (VET): /Sarafloxacin/ is used for treatment and control of bacterial infections in poultry caused by Escherichia coli and Salmonella spp.
MEDICATION (VET): Infections of chickens with Escherichia coli serotype O78 can be treated with the antibiotic sarafloxacin. Three experiments were conducted on the administration of this drug to chickens that had been experimentally infected with E. coli. The birds were monitored for 10 days after infection for their average daily gain (ADG) and feed conversion ratio (FCR), and the post-mortem pathology was assessed. In the first experiment, sarafloxacin (20 mg/L, equivalent to 5 mg/kg live weight per day), given in the drinking water for 3 days after infection, led to a reduction in the mortality from 75% to 27%, but the ADG of the treated birds was still less than that of the uninfected controls. In the second experiment, when the sarafloxacin was administered at the same dose in the water but over only 2 hr, there was also a considerable reduction in mortality, and the ADG and the FCR also improved significantly. In the third experiment, the dose dependence of the drug was tested. The birds were given 5 and 10 mg/kg per day sarafloxacin in each group, starting within 2 hr after infection. This rapid administration of the drug completely prevented mortality, while the ADG and FCR were similar to those of the uninfected controls.
MEDICATION (VET): Antibiotics authorized for use in aquaculture: Sarafloxacin - Indicated in the treatment of furunculosis, vibriosis and enteric redmouth in Salmonidae. /From table/

Vapor Pressure

1.6X10-14 mm Hg at 25 °C (est)

Other CAS

98105-99-8

Absorption Distribution and Excretion

(14)C-Sarafloxacin was orally administered to six laying hens for five consecutive days. Eggs were collected for 15 days after the initial drug treatment. Egg yolk and egg albumen were separated and assayed for total radioactive residues (TRR) using a combustion oxidizer and scintillation counting techniques. Radioactivity was detected in egg yolk and egg albumen on the second day of dosing and reached a maximum at 24 hr after drug withdrawal. Thereafter, the sarafloxacin TRR levels in egg albumen declined rapidly and were undetectable 2 days after the last dose, whereas the levels in egg yolk declined at a much slower rate and were undetectable 7 days after drug withdrawal. In both the egg albumen and yolk, HPLC analysis indicated that the parent sarafloxacin was the major component.
Pharmacokinetics of sarafloxacin, a fluoroquinolone antibiotic, was determined in pigs and broilers after intravenous (i.v.), intramuscular (i.m.), or oral (p.o.) administration at a single dose of 5 (pigs) or 10 mg/kg (broilers). Plasma concentration profiles were analysed by a noncompartmental pharmacokinetic method. Following i.v., i.m. and p.o. doses, the elimination half-lives were 3.37 +/- 0.46, 4.66 +/- 1.34, 7.20 +/- 1.92 (pigs) and 2.53 +/- 0.82, 6.81 +/- 2.04, 3.89 +/- 1.19 hR (broilers), respectively. After i.m. and p.o. doses, bioavailabilities (F) were 81.8 +/- 9.8 and 42.6 +/- 8.2% (pigs) and 72.1 +/- 8.1 and 59.6 +/- 13.8% (broilers), respectively. Steady-state distribution volumes (Vd(ss)) of 1.92 +/- 0.27 and 3.40 +/- 1.26 L/kg and total body clearances (ClB) of 0.51 +/- 0.03 and 1.20 +/- 0.20 L/kg/hr were determined in pigs and broilers, respectively. Areas under the curve (AUC), mean residence times (MRT), and mean absorption times (MAT) were also determined. Sarafloxacin was demonstrated to be more rapidly absorbed, more extensively distributed, and more quickly eliminated in broilers than in pigs. Based on the single-dose pharmacokinetic parameters determined, multiple dosage regimens were recommended as: a dosage of 10 mg/kg given intramuscularly every 12 hr in pigs, or administered orally every 8 hr in broilers, can maintain effective plasma concentrations with bacteria infections, in which MIC90 are <0.25 ug/mL.
The absorption, metabolism, and excretion of (14)C-labelled sarafloxacin was studied in three-month-old female New Zealand white rabbits. Two groups of three animals per group were treated orally by gavage with 10 mg/kg bw of (14)C-sarafloxacin base. A third group of three animals received the same dose by intravenous administration. Blood samples were collected 1, 3, 6, 12, and 24 hr after oral administration from animals in one of the groups, and urine and feces were collected daily for five days from animals in the other groups. ... Within five days of oral administration, about 11% of the dose was eliminated in the urine and about 79% in the feces. Urinary excretion after intravenous administration indicated that about 16% of the oral dose had been systemically absorbed.
Five groups of 18 Sprague-Dawley rats of each sex were treated with sarafloxacin as follows: One group received a single intravenous dose of 20 mg/kg bw; three groups received a single oral dose of 20, 75, or 275 mg/kg bw; and animals in the fifth group received an oral dose of 1000 mg/kg bw daily for 14 consecutive days. Blood samples were collected from four rats in each group just before treatment and 0.5, 1, 2, 4, 6, 8, 12, and 24 hr after treatment on day 1 for the groups receiving the single dose and on days 1 and 14 for the 14-day treatment group. Plasma and urine samples were assayed for sarafloxacin base by high-performance liquid chromatography. ... A comparison of the 0 to infinity area under the concentration time curve (AUC) after a single intravenous or oral dose of 20 mg/kg bw sarafloxacin indicated that its bioavailability was about 12%. A plot of the AUC against dose was linear up to 275 mg/kg bw but deviated from linearity at 1000 mg/kg bw.
For more Absorption, Distribution and Excretion (Complete) data for SARAFLOXACIN (8 total), please visit the HSDB record page.

Metabolism Metabolites

The pharmacokinetics and metabolism of sarafloxacin were studied in two groups of six volunteers given a single oral dose of 100 or 200 mg sarafloxacin and two groups of five volunteers given a single oral dose of 400 or 800 mg. ... The metabolism of sarafloxacin appears to involve mainly oxidative degradation of the piperazinyl substituent, first producing 3'-oxo-sarafloxacin. Subsequent oxidation produces an ethylene diamine-substituted quinolone, which in turn is oxidized to an aminoquinolone. The plasma concentrations of the ethylene diamine-substituted quinolone parallel those of the parent drug, but the average AUC for the quinolone was consistently only about 6% that of sarafloxacin. The concentration of the aminoquinolone in plasma and urine was considerably lower than that of the ethylene diamine-substituted quinolone. Owing to its weak fluorescence, 3'-oxo-sarafloxacin was not detected in plasma. In urine, the major drug-related peak was sarafloxacin, accounting for 75-80% of all urinary metabolites. After sarafloxacin, the predominant metabolite in urine was tentatively identified as 3'-oxo-sarafloxacin, which occurred at concentrations that were typically one-third to one-fourth those of sarafloxacin. The total urinary recovery of parent drug plus metabolites was low and dose-dependent, decreasing from 24 to 10% as the dose increased from 100 to 800 mg. The extent of the decrease was similar to that in the dose-normalized AUC. Collectively, the aminoquinolone, the ethylene diamine-substituted quinolone, and their conjugates accounted for < 7% of the urinary excretion.
... /Dogs (breed, sex, and number not stated) were given an oral or intravenous dose of 10 mg/kg bw dose of (14)C-sarafloxacin base./ ... About 79% of the 10 mg/kg bw dose of (14)C-sarafloxacin base was excreted as unmetabolized parent drug in urine and faeces. In bile, the unchanged parent drug and its glucuronide were found in about equal proportions
To investigate the microbial biotransformation of veterinary fluoroquinolones, Mucor ramannianus was grown in sucrose/peptone broth with sarafloxacin for 18 days. Cultures were extracted with ethyl acetate and extracts were analyzed by liquid chromatography. The two metabolites (26% and 15% of the A280, respectively) were identified by mass and 1H nuclear magnetic resonance spectra as N-acetylsarafloxacin and desethylene-N-acetylsarafloxacin. The biological formation of desethylene-N-acetylsarafloxacin has not been previously observed.

Associated Chemicals

Sarafloxacin hydrochloride; 91296-87-6

Wikipedia

Sarafloxacin

Biological Half Life

A single oral dose of 100, 200, 400, or 800 mg sarafloxacin was administered to 22 healthy male volunteers ranging in age from 20 to 39 years. ... The average terminal phase half-lives were 9, 9, 10, and 11 hr at the 100, 200, 400, and 800 mg doses, respectively.
Pharmacokinetics of sarafloxacin, a fluoroquinolone antibiotic, was determined in pigs and broilers after intravenous (i.v.), intramuscular (i.m.), or oral (p.o.) administration at a single dose of 5 (pigs) or 10 mg/kg (broilers). ... Following i.v., i.m. and p.o. doses, the elimination half-lives were 3.37 +/- 0.46, 4.66 +/- 1.34, 7.20 +/- 1.92 (pigs) and 2.53 +/- 0.82, 6.81 +/- 2.04, 3.89 +/- 1.19 hR (broilers), respectively. ...
The pharmacokinetics of sarafloxacin applied by oral gavage at a dose of 15 mg/kg bw was studied in eel (Anguilla anguilla) at water temperature of 24 degrees C. ... The distribution rate constant (alpha) was 0.085 hr(-1) (r=0.972), and the half-life (t(1,2alpha)) was 8.15 hr. The elimination rate constant (beta) was 0.023 hr(-1) (r=0.909), and the half-life (t(1/2beta)) was 30.13 hr. ...

Use Classification

Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes
Pharmaceuticals

Methods of Manufacturing

Condensation of 7-chloro-1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with N-carboethoxypiperazine in hot 1-methyl-2-pyrrolidinone yields the N-carboethoxy derivative of A-56620. Hydrolysis of the derivative with sodium hydroxide in aqueous ethanol followed by treatment with dilute hydrochloric acid gives A-56620.
Preparation: D. T. W. Chu, European Patent Office patent 131839; idem, USA patent 4730000 (1985, 1988 both to Abbott); ... H. Narita et al., Japanese patent Kokai 85237069 (1985 to Toyama).

General Manufacturing Information

Patent number U.S. 4,730,000 /expired/ March 18, 2005 /Sarafloxacin hydrchloride injection/

Clinical Laboratory Methods

A method for the separation and determination of Sarafloxacin by HPLC was developed. The sample was dissolved in a mixture of V(acetonitrile):V(water) = 1:1. Operating conditions were as follows: mu-Bondapak C18 column (3.9 mm x 300 mm), V(acetonitrile):V(methanol):V(2 mmol/L H3PO4, adjust pH 3.5 with triethylamine) = 30:5:65 as mobile phase with a flow rate of 1 mL/min, UV detection at 278 nm, and column temperature was 15 degrees C. Under the above conditions, Sarafloxacin and other impurities were separated from each other. The method was simple, rapid, sensitive and accurate.
A selective method based on high-performance liquid chromatography with electrochemical detection (HPLC-ECD) has been developed to enable simultaneous determination of three fluoroquinolones (FQs), namely danofloxacin (DANO), difloxacin (DIFLO) and sarafloxacin (SARA). The fluoroquinolones are separated on a Novapack C-18 column and detected in a high sensitivity amperometric cell at a potential of +0.8 V. Solid-phase extraction was used for the extraction of the analytes in real samples. The range of concentration examined varied from 10 to 150 ng g(-1) for danofloxacin, from 25 to 100 ng g(-1) for sarafloxacin and from 50 to 315 ng g(-1) for difloxacin, respectively. The method presents detection limits under 10 ng g(-1) and recoveries around 90% for the three analytes have been obtained in the experiments with fortified samples. This HPLC-ECD approach can be useful in the routine analysis of antibacterial residues being less expensive and less complicated than other more powerful tools as hyphenated techniques.
This paper describes a method for residue analysis of difloxacin and sarafloxacin in chicken muscle. Clean-up and preconcentration of the samples are effected by solid-phase extraction (C18) and the determination is carried out by capillary electrophoresis using a photodiode array detection system. The method was validated with satisfying results. The calibration graphs are linear for difloxacin and sarafloxacin from 50 to 300 microg/kg. The limit of detection obtained for difloxacin and sarafloxacin are 10 and 25 microg/kg, respectively, ... .
Isolation of sarafloxacin (SAR) from fortified and incurred chicken eggs was done by a combination of liquid-liquid extraction and aqueous on-line microdialysis performed on an automated trace enrichment of dialysates (ASTED) system. The ASTED system coupled a sample cleanup procedure with HPLC and programmable fluorescence detection. Overall recoveries of 87-102% for SAR were obtained from samples fortified over a range of 1-100 ng/g. The relative standard deviation values ranged from 22 to 26% for samples fortified between 1 and 5 ng/g and from 2 to 12% for samples fortified between 10 and 100 ng/g. The limits of detection and quantitation were 0.2 and 1 ng/g, respectively. Eggs containing incurred SAR, which were collected over a 3-day dosing period and for 5 consecutive days thereafter, also were analyzed by using this technique. Because the method is automated, 35 samples can be processed within a 24-hr period, which enables large data sets to be acquired over a short time period.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. /Sarafloxacin hydrochloride hydrate/

Stability Shelf Life

Stable under recommended storage conditions. /Sarafloxacin hydrochloride hydrate/

Dates

Last modified: 08-15-2023
1: Evaluation of certain veterinary drug residues in food. Fiftieth report of the joint FAO/WHO Expert Committee on Food Additives. World Health Organ Tech Rep Ser. 1999;888:i-vii, 1-95. Review. PubMed PMID: 10416362.
2: Gingerich WH, Stehly GR, Clark KJ, Hayton WL. Crop grouping: a proposal for public aquaculture. Vet Hum Toxicol. 1998;40 Suppl 2:24-31. Review. PubMed PMID: 9823579.

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